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molecular formula C10H15Cl2N3 B1419726 2-(1-Methyl-1h-benzoimidazol-2-yl)-ethylamine dihydrochloride CAS No. 138078-14-5

2-(1-Methyl-1h-benzoimidazol-2-yl)-ethylamine dihydrochloride

Cat. No. B1419726
M. Wt: 248.15 g/mol
InChI Key: PZRXJCCZWOQMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163019B2

Procedure details

K2CO3 (8.35 g, 60.4 mmol) was added rapidly to a suspension of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride (5 g, 20.15 mmol) in MeOH (50 ml) and the reaction was stirred for about 5 h. The mixture was filtered and the filtrate was concentrated. The residue and TEA (28.1 ml, 201 mmol) were added to a solution of 1-methyl-2-oxo-1,2-dihydro-3-chloro-4-methoxycarbonyl-5-chloromethyl-pyridine (5.04 g, 20.15 mmol, see compound (6) of Example b1)) in MeCN (100 ml). The mixture was heated at about 90° C. overnight. The reaction was cooled to r.t. and the mixture was filtered through a sintered glass funnel. The solid was washed with water and dried to afford the title compound (3.9 g, 10.93 mmol, 54.2% yield).
Name
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
28.1 mL
Type
reactant
Reaction Step Two
Name
1-methyl-2-oxo-1,2-dihydro-3-chloro-4-methoxycarbonyl-5-chloromethyl-pyridine
Quantity
5.04 g
Type
reactant
Reaction Step Two
Name
compound ( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
54.2%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].Cl.Cl.[CH3:9][N:10]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[N:12]=[C:11]1[CH2:19][CH2:20][NH2:21].[CH3:22][N:23]1[CH:28]=[C:27]([CH2:29]Cl)[C:26]([C:31](OC)=[O:32])=[C:25]([Cl:35])[C:24]1=[O:36]>CO.CC#N>[Cl:35][C:25]1[C:24](=[O:36])[N:23]([CH3:22])[CH:28]=[C:27]2[CH2:29][N:21]([CH2:20][CH2:19][C:11]3[N:10]([CH3:9])[C:14]4[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=4[N:12]=3)[C:31](=[O:32])[C:26]=12 |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
8.35 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
Cl.Cl.CN1C(=NC2=C1C=CC=C2)CCN
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
TEA
Quantity
28.1 mL
Type
reactant
Smiles
Name
1-methyl-2-oxo-1,2-dihydro-3-chloro-4-methoxycarbonyl-5-chloromethyl-pyridine
Quantity
5.04 g
Type
reactant
Smiles
CN1C(C(=C(C(=C1)CCl)C(=O)OC)Cl)=O
Name
compound ( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(=C(C(=C1)CCl)C(=O)OC)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for about 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to r.t.
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a sintered glass funnel
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C2C(=CN(C1=O)C)CN(C2=O)CCC2=NC1=C(N2C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.93 mmol
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 54.2%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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